![molecular formula C16H27N3O2 B2541711 N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide CAS No. 1385276-09-4](/img/structure/B2541711.png)

N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

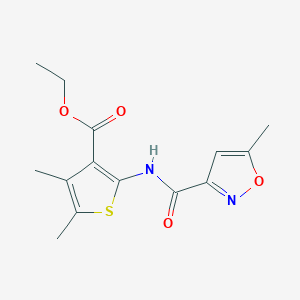

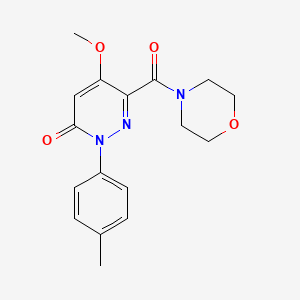

“N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide” is a complex organic compound. It contains a cyclohexyl group, which is a cyclic hydrocarbon . The compound also has a cyano group (CN), an amide group (CONH2), and a methyl group (CH3).

Molecular Structure Analysis

The compound has a cyclohexyl group, which is a ring of six carbon atoms . It also has a cyano group attached to the cyclohexyl group, an amide group attached to a carbon atom, and a methyl group attached to a pentanamide group .

Chemical Reactions Analysis

Cyanoacetamide derivatives are known to be versatile reactants in the formation of a variety of heterocyclic compounds . They can react with common bidentate reagents to form these compounds .

Scientific Research Applications

Heterocyclic Synthesis:

Cyanoacetamide derivatives serve as privileged structures for heterocyclic synthesis. Their carbonyl and cyano functionalities allow reactions with common bidentate reagents, leading to diverse heterocyclic compounds. The active hydrogen on C-2 can participate in condensation and substitution reactions. Researchers have explored these derivatives extensively due to their potential in evolving better chemotherapeutic agents .

Azo Dye Synthesis:

In recent studies, cyanoacetamide derivatives have been coupled with aromatic diazonium salts to create novel azo dyes. These dyes find applications in various fields, including textiles, cosmetics, and imaging. The combination of cyanoacetamide with other functional groups enhances dye stability and color properties .

Thiazole Derivatives:

Researchers have synthesized bioactive thiazolyl-curcumin azo dyes by coupling curcumin with different aromatic diazonium salts of 2-amino thiazole derivatives. These compounds exhibit potential pharmacological activities and may find use in medicine or diagnostics .

Pyrrole Formation:

The cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol yields pyrrole derivatives. Pyrroles are important heterocycles with applications in materials science and pharmaceuticals .

Future Directions

properties

IUPAC Name |

N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O2/c1-12(2)6-7-14(20)18-10-15(21)19-16(11-17)8-4-5-13(3)9-16/h12-13H,4-10H2,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTCLGPVWKIXNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(C#N)NC(=O)CNC(=O)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2541635.png)

![3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2541637.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2541638.png)

![2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde](/img/structure/B2541639.png)

![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541642.png)

![2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]acetamide](/img/structure/B2541646.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2541649.png)

![(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2541650.png)